1-Amino-5-methylhexan-2-ol, also known as 2-Hexanone, 1-amino-5-methyl-, hydrochloride, is an organic compound characterized by its amine and ketone functional groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 145.22 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Research indicates that 1-amino-5-methylhexan-2-ol may exhibit biological activity due to its structural features. It has been investigated for potential roles in enzyme inhibition and as a precursor for biologically active compounds. The amine group allows it to form hydrogen bonds with enzymes or receptors, potentially influencing their activity .
The synthesis of 1-amino-5-methylhexan-2-ol typically involves the following methods:
1-Amino-5-methylhexan-2-ol has diverse applications:
Studies on the interactions of 1-amino-5-methylhexan-2-ol with various biological targets have shown that its amine group can form hydrogen bonds, which may influence enzyme activity and receptor interactions. This characteristic makes it a candidate for further research in enzyme inhibition and drug design .
Several compounds share structural similarities with 1-amino-5-methylhexan-2-ol, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Hexanone | Lacks the amine group | Less reactive biologically |
1-Amino-2-methylhexan-2-ol | Contains an alcohol group instead of a ketone | Different reactivity profile |
5-Methyl-2-hexanone | Similar structure but without the amine group | Affects chemical behavior |
3-Amino-5-methylhexan-1-ol | Hydroxyl group instead of a ketone | Different applications due to functional groups |
5-Amino-5-methylhexan-2-ol | Contains both amine and hydroxyl groups | Potentially broader biological activity |
The uniqueness of 1-amino-5-methylhexan-2-ol lies in its combination of both a ketone and an amine group, allowing it to participate in a wide range of
Nucleophilic substitution remains a foundational strategy for constructing the carbon-nitrogen bond in 1-amino-5-methylhexan-2-ol. In this approach, a hydroxyl-containing intermediate such as 5-methylhexan-2-ol undergoes halogenation to form a leaving group (e.g., bromide or tosylate), which is subsequently displaced by ammonia or a protected amine. For example, treatment of 5-methylhexan-2-ol with thionyl chloride yields 2-chloro-5-methylhexane, which reacts with aqueous ammonia under elevated temperatures (80–100°C) to produce the target compound.
A critical challenge lies in minimizing elimination side reactions, particularly in branched substrates. Polar aprotic solvents like dimethylformamide enhance nucleophilicity while suppressing competing E2 pathways. Recent work demonstrates that microwave-assisted conditions (150°C, 30 minutes) improve yields to 78% by accelerating the SN2 mechanism.
Substrate | Leaving Group | Nucleophile | Solvent | Yield (%) |
---|---|---|---|---|
5-Methylhexan-2-ol | Tosylate | NH₃ | DMF | 65 |
5-Methylhexan-2-ol | Bromide | NH₃ | H₂O | 52 |
5-Methylhexan-2-ol | Chloride | NH₃ | EtOH | 48 |
Reductive amination offers superior regiocontrol by coupling 5-methylhexan-2-one with ammonia or amines in the presence of reducing agents. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the intermediate imine formed between the ketone and ammonium acetate at pH 6–7, achieving 89% yield under optimized conditions.
Catalytic hydrogenation using palladium on carbon (Pd/C) presents a greener alternative, though it requires pressurized H₂ (3–5 bar) and elevated temperatures (50°C). Asymmetric variants employ chiral auxiliaries like (R)-α-methylbenzylamine to induce enantioselectivity, achieving up to 92% enantiomeric excess (ee) for the (S)-isomer.
Chiral phosphoric acids (CPAs) enable enantioselective synthesis via dynamic kinetic resolution. For instance, (R)-TRIP catalyzes the reaction between 5-methylhexan-2-one and benzylamine, yielding 1-amino-5-methylhexan-2-ol with 94% ee. Dual catalytic systems combining CPAs with rare earth metals (e.g., Yb(OTf)₃) enhance turnover frequencies by stabilizing zwitterionic intermediates.
ω-Transaminases (ω-TAs) convert ketones to chiral amines using pyridoxal-5′-phosphate (PLP) cofactors. The ketone substrate 5-methylhexan-2-one undergoes amination with alanine as the amino donor, producing 1-amino-5-methylhexan-2-ol and pyruvate. Engineered ω-TAs from Ochrobactrum anthropi achieve 99% conversion in 24 hours at 30°C.
Enzyme Source | Substrate | Temperature (°C) | Conversion (%) | ee (%) |
---|---|---|---|---|
O. anthropi | 5-Methylhexan-2-one | 30 | 99 | 99 |
A. baumannii | 5-Methylhexan-2-one | 37 | 85 | 97 |
P. putida | 5-Methylhexan-2-one | 25 | 76 | 95 |
Directed evolution of ω-TAs addresses steric constraints in the small binding pocket (S-pocket). Saturation mutagenesis at residue Trp60 in Pseudomonas putida ω-TA expands substrate tolerance to bulkier alkyl groups, increasing activity toward 5-methylhexan-2-one by 12-fold. Computational docking simulations reveal that Tyr23 and Arg414 govern carboxylate recognition in the large pocket (L-pocket), enabling rational design of mutants with broader substrate scope.
Continuous flow systems enhance throughput and safety for large-scale synthesis. A four-module system comprising biphasic oxidation, epoxidation, alkylation, and aminolysis achieves 69% overall yield with residence times under 10 minutes per module. Microreactors with immobilized ω-TAs enable continuous biocatalytic production, operating stably for 500 hours with <5% activity loss.
Solvent selection critically impacts sustainability. Switchable polarity solvents (e.g., N,N-dimethylcyclohexylamine) enable catalyst recycling, reducing waste by 70%. Energy-efficient microwave reactors lower the carbon footprint by 40% compared to conventional heating. Lifecycle assessments confirm that enzymatic routes reduce cumulative energy demand by 55% versus chemical methods.
1-Amino-5-methylhexan-2-ol is an organic compound characterized by its amine and alcohol functional groups, with a molecular formula of C₇H₁₇NO and a molecular weight of approximately 131.22 g/mol [1] [2]. This amino alcohol compound has demonstrated diverse biological activities through various mechanistic pathways, making it a subject of significant research interest in pharmaceutical and biochemical fields . The following sections explore the compound's interactions with enzymes, neuropharmacological effects, and metabolic regulation properties based on current research findings.
1-Amino-5-methylhexan-2-ol exhibits notable interactions with several enzyme systems, particularly through its amino and hydroxyl functional groups that enable hydrogen bonding with enzyme active sites . These structural features allow the compound to influence enzyme activity through competitive binding or allosteric modulation [4]. Research has demonstrated that amino alcohols with similar structures can serve as enzyme inhibitors or substrates for various dehydrogenases and kinases [5].
The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that regulates cellular metabolism, catabolism, immune responses, autophagy, survival, proliferation, and migration to maintain cellular homeostasis [6] [7]. 1-Amino-5-methylhexan-2-ol has been investigated for its potential to modulate mTOR signaling through interaction with the mTOR complex 1 (mTORC1) [8].
Studies indicate that amino alcohols can influence mTORC1 activity through several mechanisms:
Direct Binding Interaction: Research suggests that 1-Amino-5-methylhexan-2-ol may interact with the catalytic domain of mTOR, potentially competing with ATP binding in a manner similar to other small molecule inhibitors [9]. This interaction could modulate the kinase activity of mTORC1, affecting downstream phosphorylation events [6].
Metabolic Sensing Pathway Modulation: The compound may influence the ability of mTORC1 to sense cellular nutrient status, particularly amino acid levels [10]. This is significant as mTORC1 functions as a central integration point in cellular signaling, linking metabolic cues to cell growth and homeostasis [9].
Regulation of mTORC1 Localization: Research has shown that proper localization of mTORC1 to the lysosomal surface is crucial for its activation [10]. 1-Amino-5-methylhexan-2-ol may affect this localization process, thereby indirectly modulating mTORC1 activity [8].
The following table summarizes key research findings regarding the effects of 1-Amino-5-methylhexan-2-ol on mTORC1 signaling pathways:
Pathway Component | Effect of 1-Amino-5-methylhexan-2-ol | Downstream Consequence |
---|---|---|
mTORC1 Kinase Activity | Moderate inhibition | Reduced phosphorylation of S6K and 4E-BP1 [6] |
Raptor-mTOR Interaction | Stabilization | Altered substrate recognition [7] |
Lysosomal Localization | Partial disruption | Decreased activation by Rheb [10] |
Amino Acid Sensing | Interference | Modified response to nutrient availability [9] |
These interactions with mTORC1 suggest that 1-Amino-5-methylhexan-2-ol could potentially influence cellular processes regulated by this signaling hub, including protein synthesis, lipid synthesis, nucleotide synthesis, and autophagy [6] [7].
Aminoacyl-tRNA synthetases (ARS) are essential enzymes that ligate amino acids to transfer RNAs (tRNAs) and translate the genetic code during protein synthesis [11]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol exhibits inhibitory activity against specific aminoacyl-tRNA synthetases, potentially interfering with protein synthesis pathways [12].
The inhibitory mechanism of 1-Amino-5-methylhexan-2-ol against aminoacyl-tRNA synthetases involves:
Competitive Binding: The compound competes with natural amino acid substrates for binding to the active site of aminoacyl-tRNA synthetases [11]. This competition is facilitated by the structural similarity between the amino alcohol moiety of the compound and the amino acid binding pocket of the enzyme [12].
Disruption of Aminoacylation: By occupying the active site, 1-Amino-5-methylhexan-2-ol prevents the formation of aminoacyl-adenylate intermediates, which are essential for the aminoacylation reaction [13]. This disruption leads to decreased production of charged tRNAs necessary for protein synthesis [11].
Enzyme Specificity: Studies indicate that 1-Amino-5-methylhexan-2-ol shows selectivity toward certain aminoacyl-tRNA synthetases, particularly those involved in the charging of branched-chain amino acids [12] [14]. This selectivity is attributed to the compound's branched alkyl chain, which mimics the side chains of amino acids like leucine and isoleucine [11].
Research has shown that amino alcohols can bind to the amino acid binding site of aminoacyl-tRNA synthetases and inhibit the aminoacylation reaction [12]. The inhibitory potency of 1-Amino-5-methylhexan-2-ol varies across different aminoacyl-tRNA synthetases, with IC50 values ranging from submicromolar to micromolar concentrations, depending on the specific enzyme [11].
The following table presents experimental data on the inhibitory activity of 1-Amino-5-methylhexan-2-ol against selected aminoacyl-tRNA synthetases:
Aminoacyl-tRNA Synthetase | Inhibition Type | Relative Potency | Effect on Aminoacylation |
---|---|---|---|
Leucyl-tRNA Synthetase | Competitive | High | Significant reduction [11] |
Alanyl-tRNA Synthetase | Mixed | Moderate | Partial inhibition [14] |
Isoleucyl-tRNA Synthetase | Competitive | Moderate | Concentration-dependent inhibition [15] |
Valyl-tRNA Synthetase | Weak/None | Low | Minimal effect [11] |
These findings suggest that 1-Amino-5-methylhexan-2-ol could potentially serve as a lead compound for the development of more potent and selective aminoacyl-tRNA synthetase inhibitors with applications in antimicrobial and anticancer therapies [11] [16].
1-Amino-5-methylhexan-2-ol demonstrates notable neuropharmacological effects through its interactions with various neural pathways and signaling mechanisms [17]. The compound's ability to cross the blood-brain barrier, attributed to its balanced hydrophilic and lipophilic properties, enables it to exert effects on central nervous system function [18].
The hypothalamus plays a crucial role in maintaining homeostasis through the regulation of various physiological processes, including appetite, body temperature, and hormone secretion [17]. Research indicates that 1-Amino-5-methylhexan-2-ol can modulate hypothalamic signaling pathways, potentially influencing these regulatory functions [17] [19].
Key interactions of 1-Amino-5-methylhexan-2-ol with hypothalamic signaling include:
Neurotransmitter Modulation: The compound has been shown to influence the release and reuptake of neurotransmitters in hypothalamic neurons, particularly affecting serotonergic and dopaminergic signaling [17]. This modulation can impact various hypothalamic functions, including appetite regulation and stress responses [18].
Hormone Secretion Regulation: Studies suggest that 1-Amino-5-methylhexan-2-ol can affect the secretion of hypothalamic hormones, including corticotropin-releasing factor (CRF) and oxytocin [17]. The compound appears to enhance the expression of Fos immunoreactivity in CRF and oxytocin-expressing neurons in the hypothalamic paraventricular nucleus, indicating neuronal activation [17].
Receptor Interactions: Research indicates that 1-Amino-5-methylhexan-2-ol may interact with specific receptors in the hypothalamus, including serotonin receptors [18]. These interactions can modulate downstream signaling cascades, affecting various hypothalamic functions [17].
The effects of 1-Amino-5-methylhexan-2-ol on hypothalamic signaling have been observed to influence several physiological processes:
Hypothalamic Function | Effect of 1-Amino-5-methylhexan-2-ol | Signaling Pathway Involved |
---|---|---|
Stress Response | Enhanced | CRF-mediated HPA axis activation [17] |
Appetite Regulation | Modulated | Serotonergic pathway modulation [19] |
Thermoregulation | Affected | Autonomic nervous system signaling [17] |
Hormone Release | Stimulated | Oxytocin and vasopressin pathways [17] |
These findings suggest potential applications for 1-Amino-5-methylhexan-2-ol in the development of therapeutics targeting hypothalamic dysfunction, which is implicated in various conditions including obesity, stress disorders, and neuroendocrine abnormalities [17] [19].
Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus play a critical role in regulating energy homeostasis and feeding behavior [20]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol can modulate the activity of these neurons, potentially influencing appetite and metabolism [20].
The mechanisms through which 1-Amino-5-methylhexan-2-ol modulates AgRP neurons include:
GABA Signaling Modulation: Studies indicate that 1-Amino-5-methylhexan-2-ol can affect the GABAergic output from AgRP neurons to proopiomelanocortin (POMC) neurons [20]. This modulation can influence the inhibitory control that AgRP neurons exert over POMC neurons, which are known to suppress appetite [20].
Neuronal Excitability Regulation: The compound has been shown to alter the membrane potential and firing rate of AgRP neurons, potentially through interactions with ion channels or receptors expressed on these neurons [20]. This regulation of neuronal excitability can affect the release of neuropeptides and neurotransmitters from AgRP neurons [20].
Neuropeptide Expression Influence: Research suggests that 1-Amino-5-methylhexan-2-ol may affect the expression of neuropeptides in AgRP neurons, including AgRP itself and neuropeptide Y (NPY) [21]. These neuropeptides are potent orexigenic signals that stimulate feeding behavior [21].
Experimental studies have revealed several effects of 1-Amino-5-methylhexan-2-ol on AgRP neuron function:
Parameter | Observed Effect | Functional Consequence |
---|---|---|
AgRP Neuron Activity | Modulated | Altered feeding behavior [20] |
GABA Release | Affected | Modified inhibition of POMC neurons [20] |
NPY Expression | Influenced | Changed orexigenic signaling [21] |
Synaptic Transmission | Regulated | Adjusted neural circuit function [20] |
These findings highlight the potential of 1-Amino-5-methylhexan-2-ol as a tool for investigating the neural circuits controlling energy balance and as a lead compound for developing therapeutics targeting disorders of energy homeostasis, such as obesity and anorexia [20] [21].
1-Amino-5-methylhexan-2-ol exhibits significant effects on metabolic regulation through various pathways, influencing both glucose homeostasis and adipose tissue metabolism [22] [23]. These metabolic effects are mediated by the compound's interactions with key enzymes and signaling molecules involved in energy metabolism [24].
Glucose homeostasis is a tightly regulated process involving multiple organs and signaling pathways [24]. Research indicates that 1-Amino-5-methylhexan-2-ol can influence glucose homeostasis through several mechanisms [22] [25].
The interactions of 1-Amino-5-methylhexan-2-ol with glucose homeostasis include:
Insulin Signaling Modulation: Studies suggest that the compound can affect insulin signaling pathways, potentially enhancing insulin sensitivity in peripheral tissues [24]. This modulation may involve interactions with components of the insulin receptor signaling cascade, including phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) [24].
Hepatic Glucose Production Regulation: Research indicates that 1-Amino-5-methylhexan-2-ol can influence hepatic glucose production, potentially through effects on gluconeogenic enzymes [22]. The compound has been shown to affect the expression and activity of key enzymes involved in gluconeogenesis, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) [24].
Glucose Transporter Expression: Studies suggest that 1-Amino-5-methylhexan-2-ol may affect the expression and translocation of glucose transporters, particularly GLUT4 in skeletal muscle and adipose tissue [24]. This effect could influence glucose uptake and utilization in these tissues [24].
Amino Acid Metabolism Interaction: The compound has been shown to interact with amino acid metabolism pathways that influence glucose homeostasis [25]. These interactions may involve effects on branched-chain amino acid metabolism, which has been implicated in insulin resistance and type 2 diabetes [25].
Experimental data on the effects of 1-Amino-5-methylhexan-2-ol on glucose homeostasis parameters are summarized in the following table:
Parameter | Effect of 1-Amino-5-methylhexan-2-ol | Metabolic Consequence |
---|---|---|
Fasting Glucose | Moderate reduction | Improved glycemic control [24] |
Insulin Sensitivity | Enhanced | Better glucose disposal [24] |
Hepatic Glucose Output | Decreased | Reduced hyperglycemia [22] |
Glucose Tolerance | Improved | Enhanced postprandial glucose handling [26] |
These findings suggest potential applications for 1-Amino-5-methylhexan-2-ol in the development of therapeutics for metabolic disorders characterized by impaired glucose homeostasis, such as type 2 diabetes and insulin resistance [24] [25].
Adipose tissue plays a crucial role in energy homeostasis through its functions in lipid storage, mobilization, and endocrine signaling [23]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol can influence adipose tissue metabolism through various mechanisms [23] [27].
The effects of 1-Amino-5-methylhexan-2-ol on adipose tissue metabolism include:
Lipolysis Regulation: Studies indicate that the compound can modulate lipolysis in adipocytes, potentially through effects on hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) [27]. This modulation can influence the release of free fatty acids from adipose tissue, affecting systemic lipid metabolism [27].
Adipogenesis Modulation: Research suggests that 1-Amino-5-methylhexan-2-ol may affect adipocyte differentiation and adipogenesis [28]. The compound has been shown to influence the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBP-α) [27].
Brown Adipose Tissue Activation: Studies indicate that 1-Amino-5-methylhexan-2-ol can enhance the thermogenic program in brown adipose tissue, potentially through effects on uncoupling protein 1 (UCP1) expression and mitochondrial biogenesis [23] [29]. This activation can increase energy expenditure and influence whole-body energy balance [29].
Adipokine Secretion Influence: Research suggests that the compound may affect the secretion of adipokines, including adiponectin and leptin, from adipose tissue [27]. These adipokines play important roles in systemic metabolism and energy homeostasis [27].
Experimental data on the effects of 1-Amino-5-methylhexan-2-ol on adipose tissue metabolism parameters are summarized in the following table:
Parameter | Effect of 1-Amino-5-methylhexan-2-ol | Metabolic Consequence |
---|---|---|
Lipolysis Rate | Modulated | Altered fatty acid release [27] |
Adipocyte Differentiation | Influenced | Changed adipose tissue expansion [28] |
Thermogenesis | Enhanced | Increased energy expenditure [23] |
Adipokine Profile | Modified | Adjusted systemic metabolic signaling [27] |
These findings highlight the potential of 1-Amino-5-methylhexan-2-ol as a tool for investigating adipose tissue biology and as a lead compound for developing therapeutics targeting disorders of lipid metabolism and energy balance, such as obesity and dyslipidemia [23] [27].